molecular formula C12H12N2OS B1202879 2-Phenylamino-4-Methyl-5-Acetyl Thiazole CAS No. 31609-42-4

2-Phenylamino-4-Methyl-5-Acetyl Thiazole

Cat. No. B1202879
CAS RN: 31609-42-4
M. Wt: 232.3 g/mol
InChI Key: UIIUOFPGDKBCEZ-UHFFFAOYSA-N
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Description

“2-Phenylamino-4-Methyl-5-Acetyl Thiazole” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring in this compound is substituted at the 2nd position with a phenylamino group, at the 4th position with a methyl group, and at the 5th position with an acetyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the attached phenylamino, methyl, and acetyl groups. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For instance, the acetyl group could potentially undergo nucleophilic acyl substitution reactions, while the phenylamino group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the polar acetyl and phenylamino groups might confer some degree of polarity to the molecule, affecting its solubility in different solvents .

Scientific Research Applications

Antioxidant Properties

Thiazole derivatives, including “2-Phenylamino-4-Methyl-5-Acetyl Thiazole”, have been found to exhibit antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.

Analgesic Effects

Research has shown that thiazole compounds can act as analgesics, providing pain relief . This makes “2-Phenylamino-4-Methyl-5-Acetyl Thiazole” a potential candidate for the development of new pain medications.

Anti-Inflammatory Activity

Thiazole derivatives have been observed to possess anti-inflammatory effects . This suggests that “2-Phenylamino-4-Methyl-5-Acetyl Thiazole” could be used in the treatment of conditions characterized by inflammation.

Antimicrobial and Antifungal Applications

“2-Phenylamino-4-Methyl-5-Acetyl Thiazole” and other thiazole compounds have demonstrated antimicrobial and antifungal activities . This makes them potential candidates for the development of new antimicrobial and antifungal drugs.

Antiviral Properties

Thiazole derivatives have also been found to exhibit antiviral properties . This suggests that “2-Phenylamino-4-Methyl-5-Acetyl Thiazole” could be used in the development of antiviral medications.

Antitumor or Cytotoxic Drug Molecules

Thiazole compounds have been found to act as antitumor or cytotoxic drug molecules . This suggests that “2-Phenylamino-4-Methyl-5-Acetyl Thiazole” could be used in the treatment of cancer.

Neuroprotective Effects

Thiazole derivatives have been found to exhibit neuroprotective effects . This suggests that “2-Phenylamino-4-Methyl-5-Acetyl Thiazole” could be used in the treatment of neurodegenerative diseases.

Antimalarial Activity

Novel thiazolyl-hydrazonothiazole amines, synthesized using “2-Phenylamino-4-Methyl-5-Acetyl Thiazole”, have been tested for their antimalarial activity . This suggests potential applications of this compound in the development of antimalarial drugs.

Mechanism of Action

Without specific experimental data or literature, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on how the compound interacts with various biological targets, which in turn would be influenced by its molecular structure .

Safety and Hazards

As with any chemical compound, handling “2-Phenylamino-4-Methyl-5-Acetyl Thiazole” would require appropriate safety precautions. Without specific information, it’s generally advisable to avoid skin and eye contact, inhalation, and ingestion, and to use the compound only in a well-ventilated area .

Future Directions

Given the lack of information on “2-Phenylamino-4-Methyl-5-Acetyl Thiazole”, future research could focus on elucidating its synthesis, properties, and potential applications. This could involve experimental studies to synthesize the compound and characterize its physical and chemical properties, as well as theoretical studies to predict its behavior .

properties

IUPAC Name

1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8-11(9(2)15)16-12(13-8)14-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIUOFPGDKBCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352855
Record name 1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylamino-4-Methyl-5-Acetyl Thiazole

CAS RN

31609-42-4
Record name 1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31609-42-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-phenylamino-4-methyl-5-acetylthiazole interact with its target and what are the downstream effects?

A1: 2-phenylamino-4-methyl-5-acetylthiazole targets β-ketoacyl-ACP synthase (KAS) I, an enzyme crucial for bacterial fatty-acid synthesis []. Specifically, it binds to the enzyme's active site with a binding constant of 25 mM, as revealed by fluorescence titration []. This interaction involves noncovalent bonds with the active-site Cys163 and hydrophobic interactions within the fatty-acid binding pocket []. This binding ultimately inhibits the enzyme's activity, disrupting the bacterial fatty-acid synthesis pathway.

Q2: What is known about the structural characterization of 2-phenylamino-4-methyl-5-acetylthiazole?

A2: The research primarily focuses on the compound's binding mode and interaction with its target protein. While it mentions the compound's molecular structure (2-phenylamino-4-methyl-5-acetylthiazole) [], the study does not delve into detailed spectroscopic data or molecular weight information. Further investigation is needed to elucidate these specific structural characteristics.

Q3: What is the in vitro efficacy of 2-phenylamino-4-methyl-5-acetylthiazole against bacteria?

A3: While the research establishes 2-phenylamino-4-methyl-5-acetylthiazole's binding affinity to KAS I and provides structural insights into the interaction [], it doesn't present specific data on its in vitro efficacy against bacteria. Further research, including minimum inhibitory concentration (MIC) determination and time-kill assays, is essential to assess the compound's potency and spectrum of activity against different bacterial strains.

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